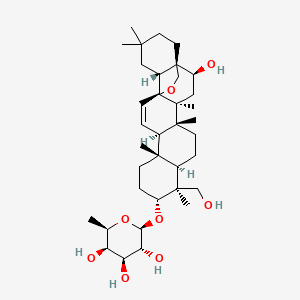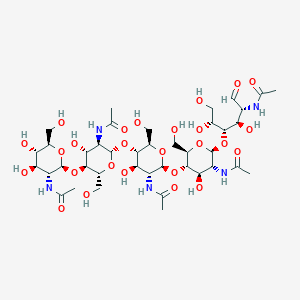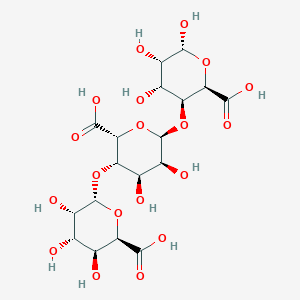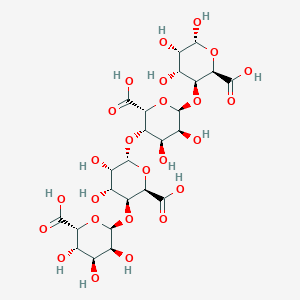
Chitotetraose (tetrahydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitotetraose (tetrahydrochloride) is a short-chain chitin oligomer derived from arbuscular mycorrhizal fungi. It is known for its ability to activate the conserved symbiosis signaling pathway in actinorhizal plant species . The compound has a molecular formula of C₂₄H₅₀Cl₄N₄O₁₇ and a molecular weight of 808.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chitotetraose (tetrahydrochloride) can be synthesized through the hydrolysis of chitosan, a natural polymer derived from chitin. The hydrolysis process involves the use of hydrochloric acid under controlled conditions to break down chitosan into smaller oligomers, including chitotetraose .
Industrial Production Methods
Industrial production of chitotetraose (tetrahydrochloride) typically involves the enzymatic hydrolysis of chitosan using specific enzymes such as chitosanase. The process is optimized to yield high purity chitotetraose, which is then converted to its tetrahydrochloride form by treatment with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
Chitotetraose (tetrahydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce corresponding oxidized derivatives.
Reduction: Reduction reactions can convert chitotetraose into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the chitotetraose structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under specific conditions.
Major Products
The major products formed from these reactions include oxidized chitotetraose derivatives, reduced chitotetraose, and substituted chitotetraose with various functional groups .
Scientific Research Applications
Chitotetraose (tetrahydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying chitin and chitosan derivatives.
Biology: The compound is used to investigate the role of chitin oligomers in plant-microbe interactions.
Medicine: Research explores its potential as a bioactive compound with antimicrobial and immunomodulatory properties.
Industry: It is used in the development of biodegradable materials and as a component in agricultural products.
Mechanism of Action
Chitotetraose (tetrahydrochloride) exerts its effects by activating the conserved symbiosis signaling pathway in actinorhizal plant species. This pathway involves the recognition of chitotetraose by specific receptors on the plant surface, leading to the activation of downstream signaling cascades that promote symbiotic interactions between the plant and arbuscular mycorrhizal fungi .
Comparison with Similar Compounds
Similar Compounds
- Chitobiose (dihydrochloride)
- Chitotriose (trihydrochloride)
- Chitopentaose (pentahydrochloride)
- Chitohexaose (hexahydrochloride)
- Chitoheptaose (heptahydrochloride)
Uniqueness
Chitotetraose (tetrahydrochloride) is unique due to its specific chain length and its ability to activate the conserved symbiosis signaling pathway in actinorhizal plant species. This property distinguishes it from other chitin oligomers, which may not have the same biological activity .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;tetrahydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O17.4ClH/c25-6(1-29)14(35)19(7(34)2-30)43-23-12(27)17(38)21(9(4-32)41-23)45-24-13(28)18(39)20(10(5-33)42-24)44-22-11(26)16(37)15(36)8(3-31)40-22;;;;/h1,6-24,30-39H,2-5,25-28H2;4*1H/t6-,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAPCOFRUKAVGR-PFOCQPMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50Cl4N4O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)
![4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline](/img/structure/B8118249.png)

![1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride](/img/structure/B8118261.png)


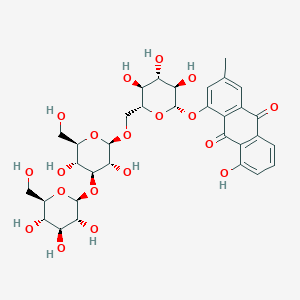
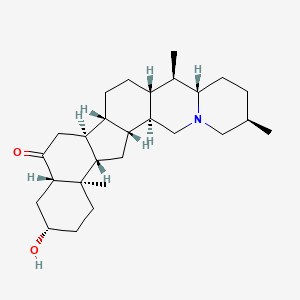
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B8118303.png)
